
5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: is an organic compound characterized by a brominated phenyl group attached to a pyrrole ring, which is further substituted with a methyl group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes:
Bromination of Phenyl Group: The starting material, 2-bromophenyl, can be prepared by brominating phenyl compounds using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Pyrrole Ring: The brominated phenyl compound is then subjected to a cyclization reaction with an appropriate precursor to form the pyrrole ring. This can be achieved using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the pyrrole ring, which can be done using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group in 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reduction: 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their potential pharmacological activities. The presence of the bromine atom and the aldehyde group can influence the compound’s binding affinity to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its reactivity allows for the modification of its structure to achieve desired properties in the final product.
Wirkmechanismus
The mechanism by which 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
5-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
5-(2-Iodophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde imparts unique reactivity and binding properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it distinct in its applications.
Eigenschaften
CAS-Nummer |
912763-38-3 |
|---|---|
Molekularformel |
C12H10BrNO |
Molekulargewicht |
264.12 g/mol |
IUPAC-Name |
5-(2-bromophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10BrNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3 |
InChI-Schlüssel |
PMWOVHDSWJQIQK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1C2=CC=CC=C2Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


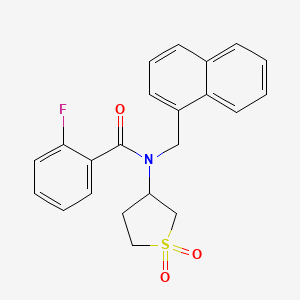

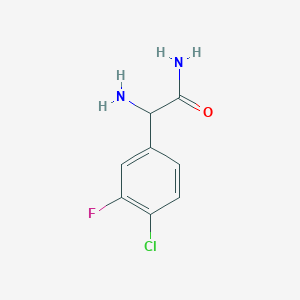
![4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B12120361.png)
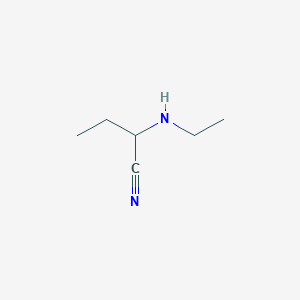

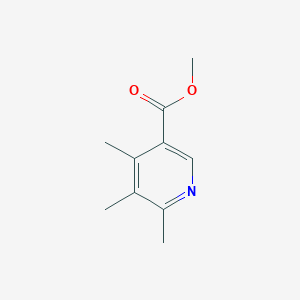

![2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120392.png)

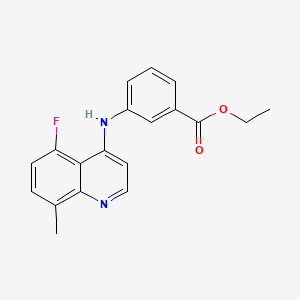


![1,4-Bis[(4-methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B12120442.png)
